![molecular formula C9H19N3O2 B2895087 N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide CAS No. 1094734-08-3](/img/structure/B2895087.png)
N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C9H19N3O2 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbonyl group attached to a propyl chain, and a dimethylpropanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antibacterial activity, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial fatty acid biosynthesis , which could suggest a similar mechanism for this compound.
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have potential in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide typically involves the reaction of hydrazine with a suitable precursor compound. One common method involves the reaction of 3-bromopropylamine with hydrazine hydrate, followed by the addition of 2,2-dimethylpropanoyl chloride. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the substituents introduced .
Scientific Research Applications
N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide include:
- N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylbutanamide
- N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpentanamide
- N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylhexanamide
Uniqueness
This compound is unique due to its specific structure, which includes a hydrazinecarbonyl group and a dimethylpropanamide moiety. This unique structure imparts distinctive chemical properties, making it valuable for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
N-(4-hydrazinyl-4-oxobutyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)8(14)11-6-4-5-7(13)12-10/h4-6,10H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEVOIVUWMOTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2895004.png)
![Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2895005.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2895006.png)
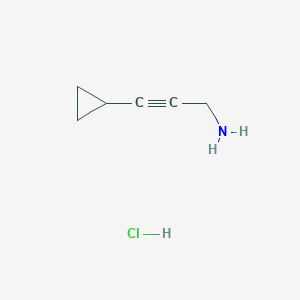

![N-(3-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2895011.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2895012.png)
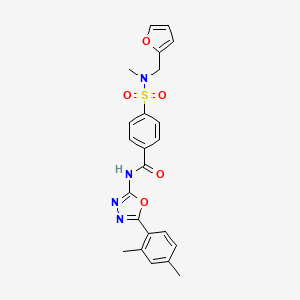
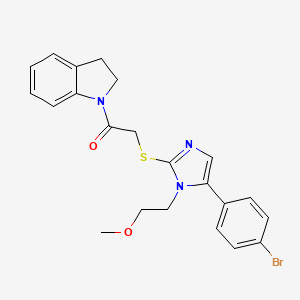
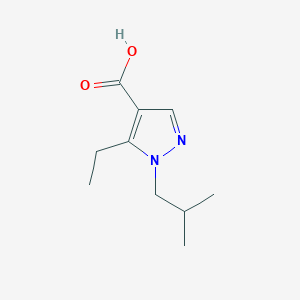
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)
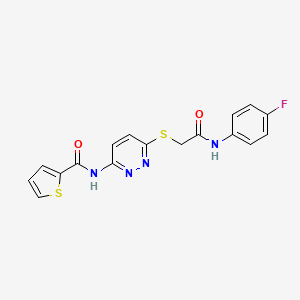
![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)
![4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2895026.png)
